REACTION_CXSMILES
|
[CH:1]1([CH2:7][C:8]2[N:12]([S:13](=[O:18])(=[O:17])[N:14]([CH3:16])[CH3:15])[C:11]([Si](C(C)(C)C)(C)C)=[N:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C(OCC)(=O)C.CCCCCC>C1COCC1>[CH:1]1([CH2:7][C:8]2[N:12]([S:13](=[O:18])(=[O:17])[N:14]([CH3:15])[CH3:16])[CH:11]=[N:10][CH:9]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2,3.4|
|
Name
|
( 3 )
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CC1=CN=C(N1S(N(C)C)(=O)=O)[Si](C)(C)C(C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CC1=CN=C(N1S(N(C)C)(=O)=O)[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is warmed to rt
|
Type
|
CUSTOM
|
Details
|
The next day the reaction is quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CC1=CN=CN1S(N(C)C)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.42 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |